urolithin M6 - 1006683-97-1

urolithin M6

Catalog Number: EVT-1748407
CAS Number: 1006683-97-1
Molecular Formula: C13H8O6
Molecular Weight: 260.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Urolithin M6 is primarily sourced from dietary ellagitannins. Upon consumption of ellagic acid-rich foods, specific gut bacteria metabolize these compounds into various urolithins, including Urolithin M6. The microbial activity in the intestine is essential for this transformation, highlighting the importance of gut health in the bioavailability of this compound .

Classification

Urolithin M6 belongs to the class of compounds known as urolithins, which are further categorized based on their hydroxylation patterns. Urolithin M6 specifically is characterized by having hydroxyl groups at positions 3, 8, 9, and 10 on its aromatic ring structure .

Synthesis Analysis

Methods

The synthesis of Urolithin M6 has been achieved through a multi-step chemical process. The initial approach involved the rational design to simplify the pharmacophore of galloflavin into a more soluble and synthetically accessible scaffold. The synthetic pathway developed consists of five steps utilizing readily available starting materials .

Key steps in the synthesis include:

  • Suzuki Coupling: A cross-coupling reaction that forms carbon-carbon bonds.
  • Intramolecular C–H Oxygenation: A reaction that introduces an oxygen atom into a carbon-hydrogen bond within the same molecule.

These methods have been optimized for reaction time and yield, demonstrating an efficient route to produce Urolithin M6 for further biological testing and potential therapeutic applications .

Molecular Structure Analysis

Structure

The molecular formula of Urolithin M6 is C15H10O7. Its structure features a fused ring system typical of urolithins, with specific hydroxyl groups contributing to its biological activity. The arrangement of hydroxyl groups at positions 3, 8, 9, and 10 is crucial for its interaction with biological targets .

Data

  • Molecular Weight: Approximately 302.24 g/mol
  • Functional Groups: Hydroxyl (-OH) groups enhance solubility and reactivity.
Chemical Reactions Analysis

Reactions

Urolithin M6 participates in various chemical reactions typical of phenolic compounds. It can undergo oxidation-reduction reactions due to its hydroxyl groups and can also participate in esterification and etherification reactions under appropriate conditions.

Technical Details

The synthesis pathway has been documented to involve careful control of reaction conditions to ensure high yields and purity. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are utilized to monitor the progress and confirm the identity of Urolithin M6 during synthesis .

Mechanism of Action

Process

The mechanism by which Urolithin M6 exerts its effects is primarily through inhibition of lactate dehydrogenase A (LDH-A). By inhibiting this enzyme, Urolithin M6 disrupts the glycolytic pathway that cancer cells rely on for energy production. This inhibition leads to reduced lactate production and can potentially hinder tumor growth .

Data

Preliminary biological assays have shown that Urolithin M6 mimics the behavior of galloflavin in inhibiting LDH-A activity, confirming its potential as a therapeutic agent against cancer metabolism .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid powder.
  • Solubility: Soluble in organic solvents such as methanol and ethanol; limited solubility in water due to its hydrophobic regions.

Chemical Properties

  • Stability: Generally stable under normal storage conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with oxidizing agents due to its phenolic nature.

Relevant analyses using HPLC have established parameters for quantifying Urolithin M6 in biological samples, aiding in understanding its pharmacokinetics .

Applications

Urolithin M6 has several promising applications within scientific research:

  • Cancer Research: As a potential inhibitor of lactate dehydrogenase A, it may serve as a lead compound for developing new cancer therapies targeting metabolic pathways.
  • Nutraceutical Development: Its presence in dietary sources positions it as a candidate for functional foods aimed at enhancing health through gut microbiota modulation.
  • Pharmacological Studies: Further research into its mechanism may reveal additional therapeutic avenues beyond cancer treatment.
Biosynthesis and Microbial Metabolic Pathways of Urolithin M6

Urolithin M6 (3,8,9-trihydroxy-urolithin) is a pivotal intermediate in the gut microbial transformation of dietary ellagitannins into bioactive end-products like Urolithin A. This multi-step biochemical pathway involves enzymatic reductive decarboxylation, lactone ring cleavage, and sequential dehydroxylation reactions [4] [7].

Enzymatic Mechanisms in Ellagitannin-to-Urolithin M6 Conversion

The conversion initiates with ellagitannin hydrolysis to ellagic acid (EA), followed by EA's decarboxylation to urolithin D (3,4,8,9-tetrahydroxy-urolithin). A key reductase then catalyzes the reduction of urolithin D to urolithin M5 (3,4,8,9-tetrahydroxy-6H-dibenzo[b,d]pyran-6-one). Subsequent enzymatic dehydroxylation at the C4 position yields urolithin M6 (3,8,9-trihydroxy-urolithin) [1] [7]. Gordonibacter urolithinfaciens DSM 27213 employs a molybdopterin-dependent enzyme complex for this C4 dehydroxylation, requiring specific electron-transferring cofactors (e.g., ferredoxin, NADH) under anaerobic conditions [7]. Crucially, cell-free extracts lose dehydroxylation capability unless supplemented with artificial electron donors like methyl viologen, confirming the dependency on specialized redox systems [7].

  • Key Reaction: Urolithin M5 → Urolithin M6 via C4 dehydroxylation
  • Enzyme Class: Molybdopterin-dependent oxidoreductases
  • Cofactor Requirement: Reduced ferredoxin, NADH, FAD

Role of Gut Microbial Consortia in Urolithin M6 Production Dynamics

Urolithin M6 is rarely an endpoint metabolite but a transient intermediate in microbial consortia. Gordonibacter species typically generate urolithin M6 from urolithin M5, while Enterocloster and Ellagibacter species further metabolize it to urolithin C (8,9-dihydroxy-urolithin) or isourolithin A [6] [9]. In vitro fecal fermentation models demonstrate that urolithin M6 accumulates transiently (peak at 24h) before conversion to downstream metabolites [2] [5]. This metabolic handoff requires syntrophic interactions where Gordonibacter produces urolithin M6, and Enterocloster spp. (e.g., E. bolteae, E. citroniae) express the ucd operon (uroC dehydroxylase) to dehydroxylate urolithin M6 at C9 [9].

Cross-feeding dynamics: Bacterial co-cultures of Gordonibacter and Enterocloster accelerate full conversion of EA to Urolithin A compared to monocultures [9].

Taxonomic Identification of Urolithin M6-Producing Bacterial Strains

Urolithin M6 production is taxonomically restricted to specific Actinobacteria and Firmicutes families:

Table 1: Urolithin M6-Producing Bacterial Strains

Bacterial StrainTaxonomyMetabolic RoleReference
Gordonibacter urolithinfaciensActinobacteria; EggerthellaceaeConverts Urolithin M5 → Urolithin M6 [7]
Enterococcus faecium FUA027Firmicutes; EnterococcaceaeProduces Urolithin M6 from EA [6]
Enterocloster bolteaeFirmicutes; LachnospiraceaeConverts Urolithin M6 → Urolithin C [9]
Bifidobacterium pseudocatenulatum INIA P815Actinobacteria; BifidobacteriaceaeGenerates Urolithin M6 as intermediate [6]

Notably, Gordonibacter urolithinfaciens DSM 27213 is the best-characterized strain for urolithin M6 production, while Enterococcus faecium FUA027 represents a novel probiotic candidate with urolithin M6-generating capability [6]. The recently discovered ucd operon in Enterocloster spp. (ucdC, ucdF, ucdO genes) enables inducible dehydroxylation of urolithin M6, with transcriptional upregulation >8-fold upon uroC exposure [9].

Interindividual Variability in Urolithin Metabotypes (UM-A/UM-B/UM-0)

Human populations exhibit stratified urolithin production capacities, directly impacting Urolithin M6 accumulation:

Table 2: Urolithin Metabotypes and Urolithin M6 Relevance

MetabotypePrevalenceUrolithin M6 DynamicsAssociated Microbiota
UM-A30–40%Low/transient; rapid conversion to Urolithin AHigh Gordonibacter, Low Enterocloster
UM-B50–60%Sustained accumulationHigh Enterocloster, Ellagibacter
UM-05–10%UndetectableAbsent urolithin producers

UM-B individuals exhibit prolonged urolithin M6 detection in urine (up to 72h post-ellagitannin intake) due to dominance of Enterocloster and Ellagibacter that utilize urolithin M6 as a substrate rather than an endpoint [3] [8]. Conversely, UM-A individuals rapidly convert urolithin M6 to Urolithin A via highly efficient Gordonibacter-Enterocloster consortia. UM-0 individuals lack relevant bacterial strains, resulting in no urolithin M6 production [3]. Dietary interventions (e.g., 3-week walnut consumption) increase Gordonibacter and urolithin M6 in UM-A but not UM-B individuals, confirming metabotype-specific microbial recruitment [3] [5].

Clinical implication: Metabotype status determines an individual’s ability to produce bioactive urolithins from dietary precursors, with UM-B linked to slower urolithin M6 metabolism but higher diversity of transforming bacteria [8].

Properties

CAS Number

1006683-97-1

Product Name

urolithin M6

IUPAC Name

3,8,9,10-tetrahydroxybenzo[c]chromen-6-one

Molecular Formula

C13H8O6

Molecular Weight

260.2 g/mol

InChI

InChI=1S/C13H8O6/c14-5-1-2-6-9(3-5)19-13(18)7-4-8(15)11(16)12(17)10(6)7/h1-4,14-17H

InChI Key

LGXFTZDSEIQMMP-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1O)OC(=O)C3=CC(=C(C(=C23)O)O)O

Canonical SMILES

C1=CC2=C(C=C1O)OC(=O)C3=CC(=C(C(=C23)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.